![molecular formula C21H24ClN3O4 B289271 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B289271.png)
5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide, also known as CMEB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a benzamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Aplicaciones Científicas De Investigación
5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for use in cancer therapy. Additionally, 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of diseases.
Mecanismo De Acción
The exact mechanism of action of 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the promotion of cell death.
Biochemical and Physiological Effects:
5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide has also been shown to have anti-inflammatory and antioxidant effects. These properties could make it useful in the treatment of a variety of diseases, including neurodegenerative diseases and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide in lab experiments is its versatility. The compound has been shown to have a variety of potential applications in scientific research, making it a valuable tool for researchers. Additionally, 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide is relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one of the main limitations of using 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide is its toxicity. The compound has been shown to be toxic to certain cell types, which could limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide. One area of interest is in the development of new cancer therapies that utilize 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of other diseases. Finally, new synthesis methods for 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide could be developed to improve its efficiency and reduce its toxicity.
Métodos De Síntesis
5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-nitrobenzoic acid with 4-methoxyaniline, followed by the reduction of the resulting nitro compound with iron powder and hydrochloric acid. The resulting amine is then reacted with 4-morpholineethanol and benzoyl chloride to yield 5-chloro-2-[(4-methoxybenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide.
Propiedades
Fórmula molecular |
C21H24ClN3O4 |
|---|---|
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
5-chloro-2-[(4-methoxybenzoyl)amino]-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C21H24ClN3O4/c1-28-17-5-2-15(3-6-17)20(26)24-19-7-4-16(22)14-18(19)21(27)23-8-9-25-10-12-29-13-11-25/h2-7,14H,8-13H2,1H3,(H,23,27)(H,24,26) |
Clave InChI |
MYVDCKYDAGPECN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCN3CCOCC3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






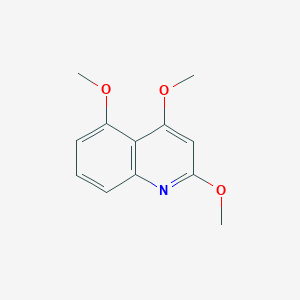

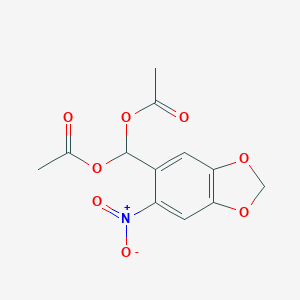
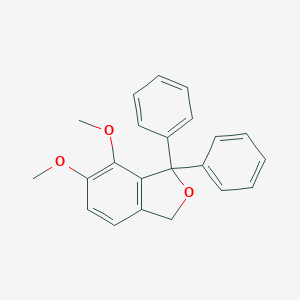

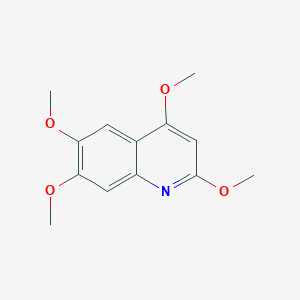
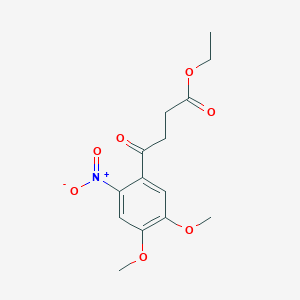
![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)

![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289210.png)
![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)